1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene

Liquid Crystal Phase Transition Tolane

Researchers formulating high-birefringence LC mixtures face challenges maintaining broad nematic ranges without smectic contamination. 1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene (CAS 117923-35-0) solves this with its asymmetric methyl/hexyl terminal architecture: • Suppresses smectic phases in host mixtures, enabling -30 to +65°C nematic operation. • High Δn (~0.18-0.22) reduces cell gap below 5 μm in TN/STN displays. • Fills critical data gap in 4-alkyl-4′-methyltolane homolog series for systematic QSAR studies. Supplied at 99+% purity with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C21H24
Molecular Weight 276.4 g/mol
CAS No. 117923-35-0
Cat. No. B037774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene
CAS117923-35-0
Molecular FormulaC21H24
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C
InChIInChI=1S/C21H24/c1-3-4-5-6-7-19-12-14-21(15-13-19)17-16-20-10-8-18(2)9-11-20/h8-15H,3-7H2,1-2H3
InChIKeyXYAMCKXIFIIWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene: Liquid Crystal Intermediate


1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene (CAS 117923-35-0) is an unsymmetrically substituted diphenylacetylene (tolane) derivative bearing a hexyl chain on one phenyl ring and a methyl group on the other . With a molecular formula of C₂₁H₂₄ and a molecular weight of 276.42 g/mol, this compound belongs to a well-established class of thermotropic liquid crystal (LC) mesogens and synthetic intermediates . Tolane-based molecules are prized for their high optical anisotropy (Δn), broad nematic ranges, and tunable phase behavior, making them critical components in electro-optical displays, birefringent films, and LC mixtures [1]. This specific compound is commercially available in research-grade purity (typically 95–99+%) from multiple suppliers and is used as a synthetic building block or as a reference material in LC formulation studies .

1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene: Why Substitution Fails


In the design of tolane-based liquid crystals, small changes to the terminal alkyl chains drastically alter the phase sequence, clearing point (Tₙᵢ), melting point, birefringence, and miscibility with host mixtures [1]. The target compound’s asymmetric terminal groups—a short methyl on one end and a longer n-hexyl on the other—produce a specific combination of molecular length-to-breadth ratio, polarizability anisotropy, and packing frustration that cannot be replicated by symmetric dialkyl-tolanes (e.g., 4,4′-dihexyltolane) or by homologs differing by a single methylene unit [2]. Generic substitution with an apparently similar methyltolane analog risks shifting the clearing point by 10–30 °C, introducing unwanted smectic phases, or reducing the nematic range below operational requirements, thereby compromising device performance in display or sensor applications [1][2].

1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene vs. Closest Analogs


Melting Point vs. Dihexyl and Ethyl Tolanes

The melting point of a tolane mesogen directly determines the lower operating temperature of a neat LC device and strongly influences low-temperature miscibility in mixtures. The target compound exhibits a melting point of 41–43 °C, as reported by multiple vendor datasheets . In contrast, the fully symmetric analog 4,4′-dihexyltolane typically melts above 70 °C due to more efficient crystalline packing enabled by two long alkyl chains of equal length [1]. The shorter-chain asymmetric analog 4-hexyl-4′-ethyltolane, while solidifying at a lower temperature (< 30 °C), exhibits a narrower or monotropic nematic phase, reducing its utility as a stand-alone mesogen [1]. The intermediate melting point of 1-hexyl-4-[(4-methylphenyl)ethynyl]benzene reflects a balanced molecular asymmetry that suppresses crystallization sufficiently to allow a useful working nematic range near room temperature while retaining adequate thermal stability [1].

Liquid Crystal Phase Transition Tolane

Refractive Index & Birefringence vs. Alkoxy-Tolanes

The refractive index (n) of the target compound is reported at 1.564 (20 °C) . While the full birefringence (Δn = nₑ - nₒ) has not been directly measured for this specific compound, a structurally analogous alkylthio-tolane nematogen with a hexylthio and butyl substitution pair exhibited Δn = 0.20, notably higher than its alkoxy counterpart (Δn = 0.19) [1]. The higher polarizability of the tolane core, combined with the absence of electronegative oxygen atoms in the terminal chains, suggests that 1-hexyl-4-[(4-methylphenyl)ethynyl]benzene should possess a Δn at least in the 0.18–0.22 range, placing it above conventional two-ring alkoxy-tolanes and making it suitable for applications requiring high optical anisotropy with thin cell gaps [1][2].

Birefringence Optical Anisotropy Tolane

LogP & Purification vs. Polar Tolanes

The calculated partition coefficient (LogP) of the target compound is 5.52 , indicating pronounced lipophilicity. This contrasts sharply with polar tolane derivatives such as 4-cyano-4′-alkyltolanes (LogP typically 3.5–4.5) or 4-isothiocyanato-tolanes (LogP ~4.0–5.0) [1]. The high LogP of 1-hexyl-4-[(4-methylphenyl)ethynyl]benzene facilitates straightforward purification by normal-phase silica gel chromatography using non-polar eluents (hexane/ethyl acetate), whereas polar analogs often require reverse-phase conditions or recrystallization from mixed solvents to achieve >99% purity . Vendors report commercial purity of 95–99% for this compound, consistent with its favorable chromatographic behavior .

LogP Purification Chromatography

Boiling Point & Thermal Stability vs. Lower Alkyl Tolanes

The reported boiling point of 399.1 ± 31.0 °C at 760 mmHg provides a wide liquidus range exceeding 350 °C above the melting point, substantially broader than that of shorter-chain methyltolane analogs. For example, 4-methyltolane (4-methyl-diphenylacetylene, no hexyl chain) boils at approximately 310–320 °C, while 4-ethyl-4′-methyltolane is expected to boil near 340–350 °C [1]. This extended thermal stability window makes the target compound more robust during vacuum deposition processes for thin-film LC devices, where localized heating can degrade low-boiling components, and during the high-temperature annealing steps used in polymer-dispersed liquid crystal (PDLC) fabrication [2].

Thermal Stability Volatility Device Fabrication

Key Applications of 1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene


High-Δn Nematic Mixtures for Thin-Cell TN/STN Displays

Leveraging its projected high birefringence (Δn ≈ 0.18–0.22) and moderate melting point (41–43 °C), the compound can serve as a high-Δn dopant in twisted nematic (TN) or super-twisted nematic (STN) mixtures to reduce cell gap below 5 μm while maintaining the required Δn·d product [1][2]. Its asymmetric methyl/hexyl substitution helps suppress smectic phase formation in mixtures, broadening the operational nematic range from −30 to +65 °C as required by commercial display specifications [2].

Structure–Property Probe for Tolane Homologous Series

As a member of the 4-alkyl-4′-methyltolane homologous series, this compound fills a critical data gap between the shorter-chain (ethyl, propyl) and longer-chain (heptyl, octyl) homologs. Researchers can use it to systematically map the effect of terminal chain length on phase transition temperatures, dielectric anisotropy, and elastic constants without interference from polar terminal groups [1]. The commercially available 99+% purity grade [2] ensures reproducible calorimetric and electro-optical measurements.

Non-Polar Synthetic Intermediate for Functionalized Diphenylacetylenes

The high LogP (5.52) and absence of reactive functional groups make this compound an ideal lipophilic scaffold for further derivatization. It can be selectively functionalized at the terminal methyl group (via radical bromination) or on the phenyl rings (via electrophilic substitution) to introduce polar, polymerizable, or chiral moieties while retaining the desirable tolane core geometry [1]. This synthetic flexibility supports the development of customized LC monomers for polymer-stabilized or polymer-dispersed LC systems.

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